molecular formula C21H34O3 B13440187 (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one

(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one

Cat. No.: B13440187
M. Wt: 334.5 g/mol
InChI Key: HHUZGDMRRLQZIQ-HUPPADNKSA-N
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Description

(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one is a steroidal compound with significant biological and chemical relevance. It is a derivative of pregnane, characterized by hydroxyl groups at the 3rd and 6th positions, and a ketone group at the 20th position. This compound is known for its role in various biochemical pathways and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one typically involves multiple steps, starting from readily available steroidal precursors. One common method involves the hydroxylation of pregnane derivatives at specific positions using reagents like osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroidal precursors. Specific strains of bacteria or fungi are employed to introduce hydroxyl groups at the desired positions. This method is advantageous due to its selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of the ketone group at the 20th position to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Introduction of different functional groups at the hydroxyl positions using reagents like tosyl chloride or acetic anhydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Tosyl chloride in pyridine, acetic anhydride in pyridine.

Major Products Formed

    Oxidation: Formation of 3,6-diketopregnan-20-one.

    Reduction: Formation of (3beta,5alpha,6beta)-3,6,20-trihydroxy-pregnan.

    Substitution: Formation of 3,6-diacetoxy-pregnan-20-one.

Scientific Research Applications

(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and certain cancers.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. It modulates the activity of these targets, leading to changes in gene expression and cellular function. The pathways involved include the regulation of steroid hormone biosynthesis and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cholestane-3beta,5alpha,6beta-triol: Another hydroxylated steroid with similar structural features but different biological activities.

    Stigmastane-3beta,5alpha,6beta-triol: A plant-derived steroid with hydroxyl groups at similar positions.

Uniqueness

(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one is unique due to its specific hydroxylation pattern and its role in human steroid metabolism. Unlike other similar compounds, it has distinct biological activities and potential therapeutic applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(3S,5S,6R,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19+,20+,21+/m0/s1

InChI Key

HHUZGDMRRLQZIQ-HUPPADNKSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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